Cas no 64693-47-6 (4-[ethyl(methyl)amino]benzaldehyde)

4-[Ethyl(methyl)amino]benzaldehyde is a substituted benzaldehyde derivative featuring an ethyl(methyl)amino functional group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and specialty chemicals. Its reactive aldehyde group enables facile condensation and nucleophilic addition reactions, while the tertiary amino moiety enhances solubility in polar organic solvents. The structural design offers tunable electronic properties, making it valuable in the development of optoelectronic materials. High purity grades ensure consistent performance in sensitive applications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
4-[ethyl(methyl)amino]benzaldehyde structure
64693-47-6 structure
Product Name:4-[ethyl(methyl)amino]benzaldehyde
CAS No:64693-47-6
MF:C10H13NO
MW:163.216322660446
MDL:MFCD09864610
CID:1087477
PubChem ID:13396282
Update Time:2025-11-02

4-[ethyl(methyl)amino]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Ethyl(methyl)amino)benzaldehyde
    • 4-(ETHYL-METHYL-AMINO)-BENZALDEHYDE
    • 4-[ethyl(methyl)amino]benzaldehyde
    • 4-[ethyl(methyl)amino]benzaldehyde(SALTDATA: FREE)
    • 4-(Aethyl-methyl-amino)-benzaldehyd
    • 4-(ethylmethylamino)benzaldehyde
    • AG-G-42941
    • AGN-PC-00MABF
    • Ambcb4028755
    • Benzaldehyde, 4-(ethylmethylamino)-
    • CTK5C1596
    • DTXSID20539261
    • AKOS002659293
    • DB-205522
    • MFCD09864610
    • CS-0234363
    • JHKGPGMTHIYKKK-UHFFFAOYSA-N
    • EN300-141187
    • 4-(N-ethyl-N-methylamino)benzaldehyde
    • 64693-47-6
    • BS-38298
    • SCHEMBL2514420
    • G85368
    • MDL: MFCD09864610
    • Inchi: 1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3
    • InChI Key: JHKGPGMTHIYKKK-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)N(C)CC

Computed Properties

  • Exact Mass: 163.10000
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 1.95520

4-[ethyl(methyl)amino]benzaldehyde Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-[ethyl(methyl)amino]benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:64693-47-6)4-[ethyl(methyl)amino]benzaldehyde
Order Number:A1089209
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:34
Price ($):288.0/448.0
Email:sales@amadischem.com

Additional information on 4-[ethyl(methyl)amino]benzaldehyde

4-[Ethyl(methyl)amino]benzaldehyde (CAS No. 64693-47-6): Properties, Applications, and Market Insights

4-[Ethyl(methyl)amino]benzaldehyde (CAS No. 64693-47-6) is an important organic compound widely used in pharmaceutical synthesis, dye manufacturing, and material science. This aromatic aldehyde derivative features a unique ethyl(methyl)amino substitution, which enhances its reactivity and versatility in chemical reactions. With the growing demand for specialty chemicals in drug development and advanced materials, this compound has gained significant attention in both academic and industrial research.

The molecular structure of 4-[Ethyl(methyl)amino]benzaldehyde consists of a benzaldehyde core with an N-ethyl-N-methylamino group at the para position. This structural feature makes it particularly valuable as a building block for synthesizing more complex molecules. Recent studies have highlighted its potential in creating novel pharmaceutical intermediates, especially in the development of central nervous system (CNS) drugs and antimicrobial agents. Researchers are particularly interested in its role as a precursor for Schiff base ligands, which are crucial in coordination chemistry and catalysis.

In the field of organic electronics, 4-[Ethyl(methyl)amino]benzaldehyde has shown promise as a component for synthesizing conductive polymers and light-emitting materials. Its electron-donating amino group contributes to enhanced charge transport properties, making it valuable for optoelectronic applications. With the rapid advancement of flexible electronics and organic photovoltaics, this compound is increasingly being explored for next-generation material development.

The global market for 4-[Ethyl(methyl)amino]benzaldehyde is experiencing steady growth, driven by expanding applications in pharmaceutical manufacturing and specialty chemicals. Major chemical suppliers are focusing on developing more efficient synthesis routes to meet the rising demand. Recent innovations in green chemistry have led to improved production methods with higher yields and reduced environmental impact, addressing the industry's growing emphasis on sustainability.

Quality control is paramount when working with 4-[Ethyl(methyl)amino]benzaldehyde. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results. Proper storage conditions (typically under inert atmosphere at low temperatures) are essential to maintain the compound's stability and prevent degradation. Researchers should be aware that this compound may show sensitivity to light and air, requiring appropriate handling protocols.

From a regulatory perspective, 4-[Ethyl(methyl)amino]benzaldehyde is generally considered safe for research and industrial use when proper handling procedures are followed. However, as with all chemical substances, appropriate personal protective equipment (PPE) including gloves and eye protection should be used. The compound's Safety Data Sheet (SDS) should be carefully reviewed before use, particularly regarding first aid measures and disposal considerations.

Recent patent literature reveals growing interest in 4-[Ethyl(methyl)amino]benzaldehyde derivatives for various applications. Several patents have been filed covering its use in novel photocatalysts, fluorescent probes, and bioconjugation reagents. The compound's versatility continues to inspire innovation across multiple scientific disciplines, from medicinal chemistry to materials engineering.

For researchers considering 4-[Ethyl(methyl)amino]benzaldehyde for their projects, several key factors should be evaluated. The compound's solubility profile (typically good in polar organic solvents like DMSO and methanol but poor in water) may influence reaction design. Its reactivity in condensation reactions makes it particularly valuable for creating heterocyclic compounds, while its electron-donating properties are useful in designing charge-transfer complexes.

The future outlook for 4-[Ethyl(methyl)amino]benzaldehyde appears promising, with potential applications emerging in bioimaging and drug delivery systems. As synthetic methodologies continue to advance, we can expect to see more efficient and sustainable production processes for this valuable chemical building block. Ongoing research into its biological activities may uncover additional therapeutic applications, further expanding its market potential.

When sourcing 4-[Ethyl(methyl)amino]benzaldehyde, researchers should prioritize suppliers with demonstrated expertise in fine chemical manufacturing. Key considerations include batch-to-batch consistency, comprehensive analytical documentation, and reliable supply chain management. Many leading suppliers now offer custom synthesis services and bulk quantities to meet diverse research and industrial needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64693-47-6)4-[ethyl(methyl)amino]benzaldehyde
A1089209
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):288.0/448.0
Email